molecular formula C13H13N3O3 B040429 Bemoradan CAS No. 112018-01-6

Bemoradan

Cat. No. B040429
Key on ui cas rn: 112018-01-6
M. Wt: 259.26 g/mol
InChI Key: XZPGINPFWXLYNW-UHFFFAOYSA-N
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Patent
US05221742

Procedure details

4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid (31 g, 0.12 moles) was dissolved in ethanol (300 ml) and anhydrous hydrazine (4.7 ml, 0.15 moles) was added. The mixture was heated at reflux overnight. White crystals formed after the mixture was cooled. The crystals were collected by filtration and washed well with ethanol. The solid was dried under vacuum giving 28.5 g (93%) of the titled compound, mp 299°-302° C.
Name
4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]2[CH:8]=[CH:9][C:10]([C:12](=O)[CH:13]([CH3:18])[CH2:14][C:15](O)=[O:16])=[CH:11][C:5]=2[O:4][CH2:3]1.[NH2:20][NH2:21]>C(O)C>[O:1]=[C:2]1[NH:7][C:6]2[CH:8]=[CH:9][C:10]([C:12]3[CH:13]([CH3:18])[CH2:14][C:15](=[O:16])[NH:20][N:21]=3)=[CH:11][C:5]=2[O:4][CH2:3]1

Inputs

Step One
Name
4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid
Quantity
31 g
Type
reactant
Smiles
O=C1COC2=C(N1)C=CC(=C2)C(C(CC(=O)O)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
White crystals formed after the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed well with ethanol
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1COC2=C(N1)C=CC(=C2)C=2C(CC(NN2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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